molecular formula C6H10ClN3O2S B6240000 5-(aminomethyl)pyridine-2-sulfonamide hydrochloride CAS No. 2101985-30-0

5-(aminomethyl)pyridine-2-sulfonamide hydrochloride

Cat. No.: B6240000
CAS No.: 2101985-30-0
M. Wt: 223.7
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Description

5-(Aminomethyl)pyridine-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl It is a derivative of pyridine, featuring an aminomethyl group at the 5-position and a sulfonamide group at the 2-position, combined with hydrochloride to form a salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)pyridine-2-sulfonamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-sulfonamide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or other derivatives.

    Substitution: The pyridine ring allows for various substitution reactions, such as nucleophilic aromatic substitution, where halogens or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of pyridine-2-sulfonic acid derivatives.

    Reduction: Conversion to sulfonic acids or amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, aiding in the formation of metal complexes used in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibitor studies.

Medicine:

    Drug Development: Due to its structural features, it can be explored for developing new pharmaceuticals, particularly those targeting bacterial enzymes or receptors.

Industry:

    Material Science: It can be used in the synthesis of polymers or other materials requiring specific functional groups.

Mechanism of Action

The mechanism by which 5-(aminomethyl)pyridine-2-sulfonamide hydrochloride exerts its effects largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    Pyridine-2-sulfonamide: Lacks the aminomethyl group but shares the sulfonamide functionality.

Uniqueness: 5-(Aminomethyl)pyridine-2-sulfonamide hydrochloride is unique due to the presence of both the aminomethyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications compared to its simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in scientific and industrial fields.

Properties

CAS No.

2101985-30-0

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.7

Purity

0

Origin of Product

United States

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